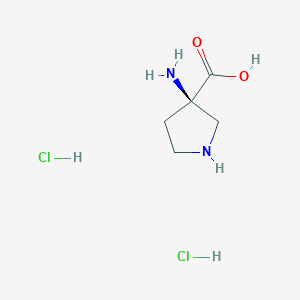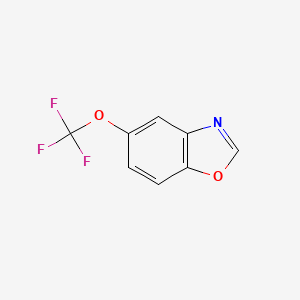![molecular formula C22H8N2O6 B12857130 [2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone is a complex organic compound with the molecular formula C22H8N2O6. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone typically involves the condensation of 2-aminophenol with aldehydes under specific conditions. One reported method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Applications De Recherche Scientifique
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone has several scientific research applications:
Mécanisme D'action
The mechanism of action of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration . The exact pathways involved may vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7Helicene-like compounds : Composed of cyclopenta and dithieno moieties, these compounds share structural similarities with [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone .
Diphosphane 2,2’-binaphtho[1,8-de][1,3,2]dithiaphosphinine: Known for its stable phosphorus radical cation.
Uniqueness
The uniqueness of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H8N2O6 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
2-(4,9-dioxobenzo[f][1,3]benzoxazol-2-yl)benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H8N2O6/c25-15-9-5-1-3-7-11(9)17(27)19-13(15)23-21(29-19)22-24-14-16(26)10-6-2-4-8-12(10)18(28)20(14)30-22/h1-8H |
Clé InChI |
ASLDWWPDKGGBRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=NC5=C(O4)C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





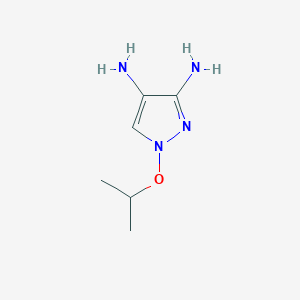
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

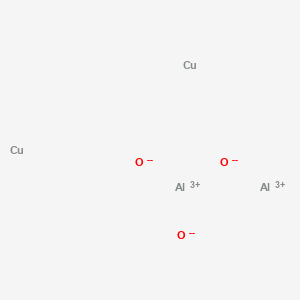
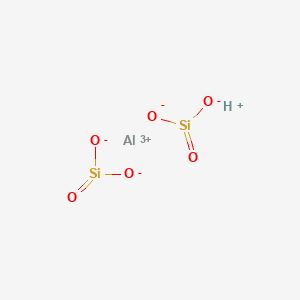
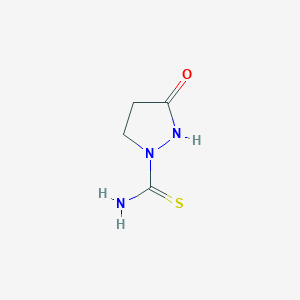
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
